AMPK activator 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AMPK activator 4 is a small molecule compound designed to activate AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a central role in maintaining cellular energy homeostasis. Activation of AMPK has therapeutic implications for various metabolic disorders, including type 2 diabetes and insulin resistance .

Molecular Structure Analysis

The molecular structure of this compound comprises a heterocyclic core with substituents that enhance its binding affinity to AMPK. The precise arrangement of atoms and functional groups determines its activity. Structural modifications can influence its potency and selectivity .

Chemical Reactions Analysis

This compound likely undergoes chemical transformations when administered in vivo. These reactions may include metabolism, oxidation, and conjugation. Investigating its stability and reactivity under physiological conditions is essential for understanding its pharmacokinetics .

Physical And Chemical Properties Analysis

- Stability : Assessing its stability under different conditions (pH, temperature) is crucial for formulation and storage .

Applications De Recherche Scientifique

Role in Energy Homeostasis and Metabolic Pathways

AMPK activators, including AMPK activator 4, play a crucial role in regulating cellular energy balance. They coordinate complex metabolic pathways to maintain energy homeostasis, with AMPK existing as multiple heterotrimer complexes comprising catalytic α-subunits and regulatory β- and γ-subunits. These complexes are distributed across different cell types, suggesting a broad impact on metabolic regulation (Bultot et al., 2016).

Impact on Glucose Uptake and Transport

AMPK activators, such as 991, have been shown to enhance glucose uptake and transport in skeletal muscle, both in isolation and in combination with other activators. This enhancement of glucose transport is particularly notable in skeletal muscle, indicating potential therapeutic applications in metabolic disorders (Bultot et al., 2016).

Structural Insights and Therapeutic Potential

Structural analyses of AMPK in complex with small molecule activators provide insights into activator binding, which is crucial for designing more effective drugs targeting metabolic diseases. The nature of activator-binding pockets suggests additional regulatory mechanisms in AMPK's physiological roles, including in metabolic disorders (Xiao et al., 2013).

Role in Diabetic Ulcers and Wound Healing

AMPK activators are emerging as potential treatments for diabetic ulcers and wound healing. Studies show that these activators can alleviate tissue inflammation and promote re-epithelialization in diabetic wounds, suggesting a significant therapeutic potential (Lin et al., 2014).

Potential in Treating Cardio-Metabolic Diseases

AMPK activators are being explored for their role in regulating imbalances in lipid and carbohydrate metabolism. Their multifaceted activities make them attractive drug targets for managing conditions like metabolic syndrome and other cardio-metabolic diseases (Srivastava et al., 2012).

Implications in Cancer Treatment

Research indicates that AMPK activators may have roles in cancer treatment. The complex regulatory functions of AMPK in cell growth and metabolism suggest that activators could be used to modulate cancer cell behavior, although their efficacy may depend on the specific cancer context (Dasgupta & Chhipa, 2016).

Mécanisme D'action

The primary mechanism of action involves direct binding to the AMPK complex. Upon activation, AMPK phosphorylates downstream targets, modulating various metabolic pathways. These include glucose uptake, lipid metabolism, and mitochondrial biogenesis. By enhancing cellular energy production and utilization, AMPK activator 4 contributes to overall metabolic balance .

Safety and Hazards

Orientations Futures

Propriétés

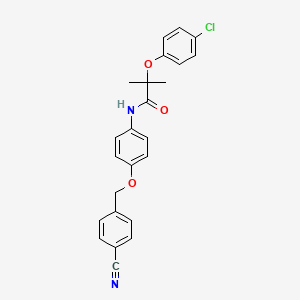

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSMPMZJYDZMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)

![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)

![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)

![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)

![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)